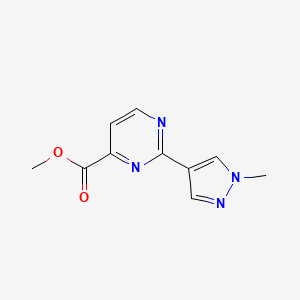
5-Bromo-8-(dibromomethyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-8-(dibromomethyl)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazolines are known for their broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties . The addition of bromine atoms to the quinazoline structure can significantly alter its chemical and biological properties, making this compound an interesting compound for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-(dibromomethyl)quinazoline typically involves the bromination of quinazoline derivatives. One common method is the reaction of 5-bromoquinazoline with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-8-(dibromomethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of less brominated quinazoline derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as amines or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinazoline-2,4-dione derivatives, while substitution reactions can yield a variety of functionalized quinazoline compounds .
Wissenschaftliche Forschungsanwendungen
5-Bromo-8-(dibromomethyl)quinazoline has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Bromo-8-(dibromomethyl)quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Bromo-8-(dibromomethyl)quinazoline include other brominated quinazoline derivatives, such as 6-Bromoquinazoline and 8-Bromoquinazoline .
Uniqueness
What sets this compound apart is its unique substitution pattern, which can lead to distinct chemical and biological properties. The presence of multiple bromine atoms can enhance its reactivity and potential biological activities compared to other quinazoline derivatives .
Eigenschaften
CAS-Nummer |
1445781-42-9 |
|---|---|
Molekularformel |
C9H5Br3N2 |
Molekulargewicht |
380.86 g/mol |
IUPAC-Name |
5-bromo-8-(dibromomethyl)quinazoline |
InChI |
InChI=1S/C9H5Br3N2/c10-7-2-1-5(9(11)12)8-6(7)3-13-4-14-8/h1-4,9H |
InChI-Schlüssel |
CGFBZQQAFATWRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=NC=NC2=C1C(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Nitropyridin-2-yl)amino]benzonitrile](/img/structure/B13889482.png)
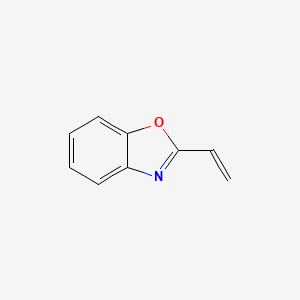
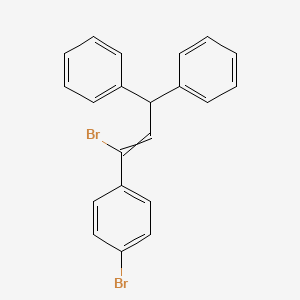
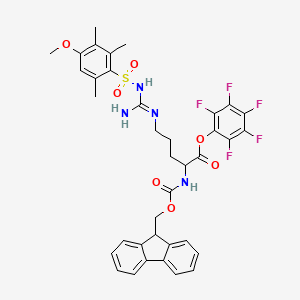
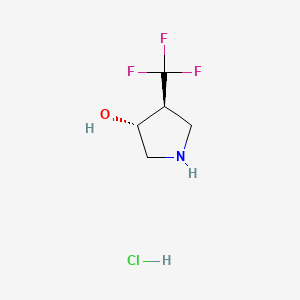

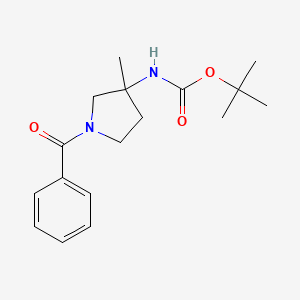
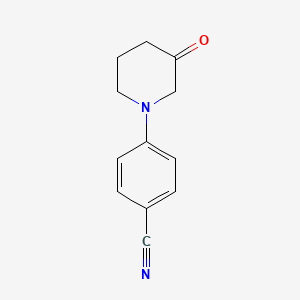
![(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol](/img/structure/B13889524.png)
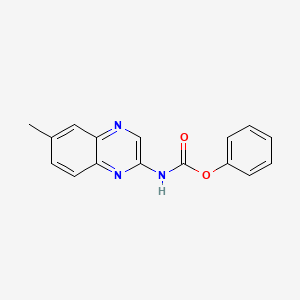
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide hydrochloride](/img/structure/B13889543.png)
![3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol](/img/structure/B13889549.png)
![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)
